molecular formula C21H23N5O2 B2981337 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide CAS No. 2034231-18-8

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide

Cat. No.: B2981337
CAS No.: 2034231-18-8
M. Wt: 377.448
InChI Key: GSLRHZRXKPOTOP-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a complex organic compound characterized by its pyrazole and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring is often synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The morpholine ring can be reduced to form piperidine derivatives.

  • Substitution: The pyrazole and benzamide moieties can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents and elevated temperatures.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Various substituted pyrazoles and benzamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide exerts its effects involves interactions with specific molecular targets. The pyrazole and morpholine groups are believed to play key roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets are still under investigation, but studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

  • N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide: Unique due to its specific combination of pyrazole and morpholine groups.

  • N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-methylbenzamide: Similar structure but lacks the morpholine group.

  • N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-aminobenzamide: Similar core structure but with an amino group instead of morpholine.

Uniqueness: The presence of the morpholine group in this compound provides unique chemical and biological properties compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25-15-19(14-24-25)18-10-16(11-22-13-18)12-23-21(27)17-2-4-20(5-3-17)26-6-8-28-9-7-26/h2-5,10-11,13-15H,6-9,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLRHZRXKPOTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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